molecular formula C15H21NO5 B1277223 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid CAS No. 499995-77-6

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

Cat. No. B1277223
M. Wt: 295.33 g/mol
InChI Key: DNXONWHJJNOKEU-LBPRGKRZSA-N
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Description

The compound (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is a derivative of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect the amine functionality during chemical reactions, allowing for selective modifications of the molecule without affecting the protected site.

Synthesis Analysis

The synthesis of related compounds, such as (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, has been reported to involve multiple steps starting from natural amino acids like L-cystine. The process includes esterification, protection of the amine group, and thiol protection, achieving an overall yield of 67% . Although the exact synthesis route for (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is not detailed, similar strategies involving protection of functional groups and careful choice of reagents would be applicable.

Molecular Structure Analysis

The molecular structure of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid would feature a chiral center at the carbon bearing the amino group, indicating its (S)-stereochemistry. The presence of the methoxyphenyl group suggests potential interactions with other molecules through pi-stacking or hydrogen bonding, which could be relevant in the context of its biological activity or during crystallization studies.

Chemical Reactions Analysis

Compounds with tert-butoxycarbonyl protection, such as (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, are often involved in reactions like acylation, metal-catalyzed reactions, and rearrangements . The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to reveal the free amine. The presence of diazo functionality in related compounds indicates potential for further transformations, such as cycloadditions or insertions, although these reactions can be hazardous due to the explosive nature of diazo compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid would be influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the amine, which would otherwise be a reactive site for acid-base chemistry. The methoxy group could affect the compound's solubility in organic solvents and potentially increase its overall stability. The compound's acidity, solubility, melting point, and other physical properties would be determined by the precise arrangement of these functional groups and the overall molecular conformation.

Scientific Research Applications

Enantioselective Synthesis and Neuroexcitant Analogues

One significant application of compounds related to (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is in enantioselective synthesis. For example, the preparation of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA, involves the use of a glycine derivative similar to this compound (Pajouhesh et al., 2000).

Archaeon Metabolism Research

Research on extremophilic archaeon metabolism includes analyzing organic acids as tert-butyldimethylsilyl derivatives. This method is employed in studies of thermophilic sulfur-dependent anaerobic archaeon isolated from deep-sea hydrothermal vents. The research approach potentially includes compounds structurally related to (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid (Rimbault et al., 1993).

Synthesis of Diaryliodonium Salts

The metal-free synthesis of diaryliodonium salts involves intermediate compounds resembling (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid. This process is critical in the synthesis of radio tracers for positron emission tomography (PET) (Zhou Pan-hon, 2015).

Aza-Morita–Baylis–Hillman Adducts Synthesis

This compound is also utilized in the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts. This involves the reaction of 3-substituted (Z)-2-(bromomethyl)propenoates with (S)-1-(4-methoxyphenyl)ethylamine (Martelli et al., 2011).

Medical Diagnostics

In medical diagnostics, tert-butyldimethylsilyl derivatives of this compound class are used for the quantitative determination of catecholamine metabolites in urine, aiding in the diagnosis of diseases like neuroblastoma and pheochromocytoma (Muskiet et al., 1981).

Safety And Hazards

The safety and hazards of amino acids depend on their specific structure and concentration. Generally, they are considered safe for consumption in normal dietary amounts .

Future Directions

Future research on amino acids and their derivatives could focus on their roles in disease, their potential as therapeutic agents, and their behavior in complex biological systems .

properties

IUPAC Name

(3S)-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXONWHJJNOKEU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426606
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

CAS RN

499995-77-6
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ASM Li, S Kimani, B Wilson, M Noureldin… - Journal of Medicinal …, 2023 - ACS Publications
DCAF1 is a substrate receptor of two distinct E3 ligases (CRL4 DCAF1 and EDVP), plays a critical physiological role in protein degradation, and is considered a drug target for various …
Number of citations: 9 pubs.acs.org

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